1-Methyl-1-(4-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-(4-NITROPHENYL)HYDRAZINE is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.16526 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a hydrazine moiety substituted with a methyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-NITROPHENYL)HYDRAZINE typically involves the reaction of 4-nitrophenylhydrazine with methylating agents. One common method is the reaction of 4-nitrophenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of N-METHYL-N-(4-NITROPHENYL)HYDRAZINE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-NITROPHENYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrazones.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of 4-nitroaniline.
Reduction: Formation of hydrazones.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
N-METHYL-N-(4-NITROPHENYL)HYDRAZINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-NITROPHENYL)HYDRAZINE involves its interaction with molecular targets through its hydrazine and nitro functional groups. The hydrazine moiety can form covalent bonds with electrophilic centers in target molecules, while the nitro group can participate in redox reactions. These interactions lead to the modulation of biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Similar structure but lacks the methyl group.
N-Methylhydrazine: Similar structure but lacks the nitro group.
Phenylhydrazine: Similar structure but lacks both the nitro and methyl groups.
Uniqueness
N-METHYL-N-(4-NITROPHENYL)HYDRAZINE is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and enhances its utility in various research applications .
Properties
IUPAC Name |
1-methyl-1-(4-nitrophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(8)6-2-4-7(5-3-6)10(11)12/h2-5H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXQFOMMUKUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.